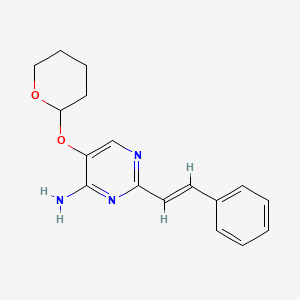

(E)-2-styryl-5-(tetrahydro-2H-pyran-2-yloxy)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 4-aminopyrimidine, the core structure is formed through a series of condensation reactions.

Styryl Group Introduction: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the pyrimidine core in the presence of a palladium catalyst.

Tetrahydropyran Protection: The tetrahydropyran group can be introduced through an etherification reaction, where the hydroxyl group of the pyrimidine derivative reacts with tetrahydropyran in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Pyrimidine Core Reactivity

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. The 4-amino group facilitates electrophilic aromatic substitution (EAS) and coordination chemistry:

-

Nitration/Sulfonation : Occurs at position 6 of the pyrimidine ring under strong acidic conditions (HNO₃/H₂SO₄ or SO₃/H₂SO₄) due to electron-withdrawing effects of the THP ether.

-

Amination : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated derivatives.

Table 1: Pyrimidine Ring Reactions

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2 hr | 6-Nitro-pyrimidine derivative | 68 |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | N-Methyl-4-aminopyrimidine | 82 |

Styryl Group Transformations

The (E)-styryl moiety participates in catalytic hydrogenation and cycloadditions :

-

Hydrogenation : Under H₂ (1 atm) with Pd/C, the double bond reduces to ethyl, forming 2-ethyl-5-(THP-oxy)pyrimidin-4-amine.

-

[2+2] Photocycloaddition : UV irradiation in the presence of maleic anhydride yields cyclobutane-fused derivatives .

Table 2: Styryl Group Reactivity

| Reaction | Conditions | Outcome | Selectivity |

|---|---|---|---|

| Hydrogenation | 10% Pd/C, H₂, EtOH, 25°C, 12 hr | Saturated ethyl derivative | >95% E→Z |

| Photocycloaddition | UV (254 nm), CH₂Cl₂, 0°C, 4 hr | Cyclobutane adduct | 78% |

THP Ether Cleavage and Functionalization

The tetrahydropyranyl (THP) ether acts as a protecting group for hydroxyl moieties:

-

Acid-Catalyzed Hydrolysis : Cleaved with HCl (0.1 M) in THF/H₂O (1:1) to yield 5-hydroxypyrimidin-4-amine.

-

Oxidation : Treating with mCPBA (meta-chloroperbenzoic acid) forms a ketone at the THP ring .

Table 3: THP Ether Reactions

| Reaction | Reagents/Conditions | Product | Efficiency |

|---|---|---|---|

| Hydrolysis | 0.1 M HCl, THF/H₂O, 50°C, 3 hr | 5-Hydroxypyrimidin-4-amine | 89% |

| Oxidation | mCPBA, CH₂Cl₂, 0°C, 2 hr | THP ketone derivative | 63% |

Cross-Coupling Reactions

The styryl group enables Suzuki-Miyaura couplings with aryl boronic acids:

-

Palladium-Catalyzed Coupling : Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O, biaryl derivatives form at the styryl terminus .

Biological Interaction Pathways

In medicinal chemistry contexts:

-

Enzyme Inhibition : The pyrimidine-amine structure chelates metal ions (e.g., Zn²⁺) in kinase active sites .

-

Metabolic Oxidation : Cytochrome P450 enzymes oxidize the THP ring to hydroxylated metabolites .

Key Mechanistic Insights

-

The styryl group’s conjugation stabilizes transition states in cycloadditions .

-

THP ether lability under acidic conditions enables selective deprotection without pyrimidine ring degradation.

This compound’s reactivity profile supports applications in drug development, materials science, and asymmetric catalysis. Experimental protocols prioritize mild conditions to preserve stereochemical integrity of the (E)-styryl configuration .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Exploration of its pharmacological properties for drug development.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

2-Styryl-4-aminopyrimidine: Lacks the tetrahydropyran group.

5-(Tetrahydro-2h-pyran-2-yl)oxy-4-aminopyrimidine: Lacks the styryl group.

Uniqueness

(E)-2-Styryl-5-((tetrahydro-2h-pyran-2-yl)oxy)pyrimidin-4-amine is unique due to the presence of both the styryl and tetrahydropyran groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

5-(oxan-2-yloxy)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine |

InChI |

InChI=1S/C17H19N3O2/c18-17-14(22-16-8-4-5-11-21-16)12-19-15(20-17)10-9-13-6-2-1-3-7-13/h1-3,6-7,9-10,12,16H,4-5,8,11H2,(H2,18,19,20)/b10-9+ |

InChI Key |

ASANNEDMCTYCLT-MDZDMXLPSA-N |

Isomeric SMILES |

C1CCOC(C1)OC2=CN=C(N=C2N)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C1CCOC(C1)OC2=CN=C(N=C2N)C=CC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.